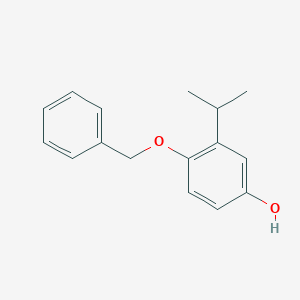

4-Benzyloxy-3-isopropyl-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzyloxy-3-isopropyl-phenol, also known as this compound, is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise in several pharmaceutical applications:

- Antioxidant Activity : Research indicates that 4-Benzyloxy-3-isopropyl-phenol exhibits antioxidant properties, making it a candidate for formulations aimed at combating oxidative stress-related diseases.

- Anti-inflammatory Properties : Studies have suggested that this compound may inhibit inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory disorders.

- Anticancer Potential : Preliminary investigations have pointed to the ability of this compound to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study demonstrated the efficacy of this compound in scavenging free radicals, with results showing a significant reduction in oxidative markers in treated cells compared to controls. The compound's mechanism was attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them.

-

Anti-inflammatory Mechanism :

- In vitro experiments revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.

-

Cancer Cell Apoptosis :

- Research involving breast cancer cell lines indicated that treatment with this compound led to increased markers of apoptosis. The study highlighted the compound's ability to disrupt mitochondrial function in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduced cytokine levels in macrophages | |

| Anticancer | Induced apoptosis in breast cancer cell lines |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The hydroxyl and benzyloxy groups activate the aromatic ring toward EAS. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C

-

Outcome : Nitration occurs preferentially at the ortho and para positions relative to the hydroxyl group. The isopropyl group directs substitution to the meta position due to steric hindrance .

-

Product : 4-Benzyloxy-3-isopropyl-2-nitrophenol (major) and 4-Benzyloxy-3-isopropyl-6-nitrophenol (minor).

Sulfonation

-

Conditions : H₂SO₄ at 100°C

-

Outcome : Sulfonic acid groups (–SO₃H) are introduced at the para position to the hydroxyl group .

Ether Cleavage Reactions

The benzyloxy group undergoes cleavage under specific conditions:

Catalytic Hydrogenolysis

-

Conditions : H₂ (1–3 atm), Pd/C or Raney Ni, ethanol, 25–80°C .

-

Mechanism : The C–O bond in the benzyloxy group is cleaved via adsorption on the catalyst surface, yielding 3-isopropylphenol and toluene .

Acidic Hydrolysis

Alkylation and Acylation

The phenolic hydroxyl group participates in nucleophilic reactions:

Acylation

-

Product : 4-Benzyloxy-3-isopropylphenyl acetate (C₁₈H₂₀O₃).

Oxidation of the Phenolic Group

Reduction of the Benzyloxy Group

Comparative Reactivity of Substituents

Mechanistic Insights

-

Hydrogenolysis Pathway : The benzyloxy group undergoes heterolytic cleavage on Pd surfaces, with hydrogen atoms facilitating C–O bond scission .

-

Steric Effects : The isopropyl group reduces reaction rates in SN2 pathways by hindering nucleophilic attack .

Research Findings

Eigenschaften

CAS-Nummer |

156740-94-2 |

|---|---|

Molekularformel |

C16H18O2 |

Molekulargewicht |

242.31 g/mol |

IUPAC-Name |

4-phenylmethoxy-3-propan-2-ylphenol |

InChI |

InChI=1S/C16H18O2/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |

InChI-Schlüssel |

JRXDSZKTLGMSIF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |

Synonyme |

4-Benzyloxy-3-isopropyl-phenol |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.